molecular formula C16H27NO3 B14888994 (1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)

(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)

Cat. No.: B14888994
M. Wt: 281.39 g/mol
InChI Key: OJNZTOFATHCQJM-OMNQEHGGSA-N
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Description

(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of functional groups, which include a tert-butyl group, a pentan-3-yloxy group, and a carboxylic acid group. The presence of these groups imparts distinct chemical properties and reactivity patterns to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the [3 + 2] annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by either organic or iridium photoredox catalysts under blue LED irradiation . This method is highly diastereoselective and provides good yields for a broad range of derivatives.

Industrial Production Methods

Industrial production of this compound may involve scalable photochemical processes, leveraging the efficiency of [2 + 2] cycloaddition reactions to access sp3-rich chemical space . These methods are designed to be modular and adaptable, allowing for the production of various derivatives with minimal modifications to the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially converting carboxylic acids to alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles, allowing for the synthesis of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols

Scientific Research Applications

Chemistry

In chemistry, (1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules. Its unique structure and reactivity make it an important intermediate in the development of new materials and catalysts.

Biology

Biologically, this compound can be used to study enzyme-substrate interactions and the mechanisms of enzymatic reactions. Its bicyclic structure is particularly useful in probing the active sites of enzymes and understanding their specificity and catalytic activity.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activity, making them potential candidates for drug development. The presence of the tert-butyl group can enhance the stability and bioavailability of these derivatives, improving their therapeutic potential.

Industry

Industrially, (1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid can be used in the production of polymers, coatings, and other materials. Its unique chemical properties allow for the creation of materials with specific characteristics, such as increased durability or resistance to degradation.

Mechanism of Action

The mechanism of action of (1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of these targets. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, alteration of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H27NO3

Molecular Weight

281.39 g/mol

IUPAC Name

(1R,5R,6R)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid

InChI

InChI=1S/C16H27NO3/c1-6-11(7-2)20-13-9-10(15(18)19)8-12-14(13)17(12)16(3,4)5/h9,11-14H,6-8H2,1-5H3,(H,18,19)/t12-,13-,14-,17?/m1/s1

InChI Key

OJNZTOFATHCQJM-OMNQEHGGSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]2[C@H]1N2C(C)(C)C)C(=O)O

Canonical SMILES

CCC(CC)OC1C=C(CC2C1N2C(C)(C)C)C(=O)O

Origin of Product

United States

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